Cas no 2197062-22-7 ((2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride)

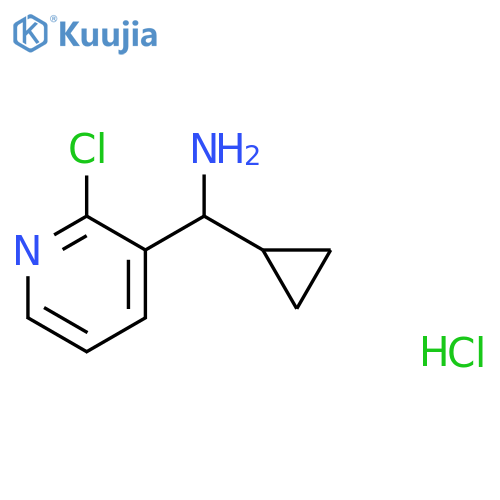

2197062-22-7 structure

商品名:(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride

CAS番号:2197062-22-7

MF:C9H12Cl2N2

メガワット:219.110980033875

CID:5154815

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride

- (2-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride

-

- インチ: 1S/C9H11ClN2.ClH/c10-9-7(2-1-5-12-9)8(11)6-3-4-6;/h1-2,5-6,8H,3-4,11H2;1H

- InChIKey: OPAGPITZGUBERS-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CN=1)C(C1CC1)N.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 159

- トポロジー分子極性表面積: 38.9

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | KS-9769-0.25g |

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |

2197062-22-7 | >95% | 0.25g |

£395.00 | 2025-02-08 | |

| Key Organics Ltd | KS-9769-250MG |

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |

2197062-22-7 | >95% | 0.25 g |

£392.00 | 2023-07-11 | |

| Key Organics Ltd | KS-9769-1G |

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride |

2197062-22-7 | >95% | 1g |

£603.00 | 2025-02-08 |

(2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

2197062-22-7 ((2-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬